5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a benzimidazolone derivative known for its role as a potent and selective activator of small conductance (SKCa) and intermediate conductance (IKCa) calcium-activated potassium channels []. These channels play crucial roles in various physiological processes, including smooth muscle relaxation, neuronal excitability, and epithelial ion transport [, , ]. DCEBIO serves as a valuable tool in scientific research to investigate the functions of these channels and their involvement in different physiological and pathological conditions [, ].
The synthesis of Dcebio involves several key steps that enhance its efficacy and selectivity for KCa3.1 channels. The process typically includes:
The precise reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity, making optimization critical during synthesis.
Dcebio has a complex molecular structure characterized by its dichloro-substituted aromatic ring fused with a benzimidazole moiety. Key structural features include:
X-ray crystallography and computational modeling techniques have been employed to analyze its binding interactions with KCa3.1 channels, revealing insights into conformational dynamics upon ligand binding .
Dcebio primarily engages in reversible binding interactions with KCa3.1 channels, leading to channel activation. The key reactions include:
The kinetics of these reactions can be characterized using electrophysiological techniques such as patch-clamp recordings.
The mechanism of action of Dcebio involves:
Detailed studies have demonstrated that Dcebio's potency is significantly greater than that of 1-EBIO, making it a more effective tool for research into calcium signaling pathways.
Dcebio exhibits several notable physical and chemical properties:
These properties are critical when considering Dcebio's application in biological systems.
Dcebio has several significant applications in scientific research:
The compound DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a synthetic benzimidazolone derivative with the molecular formula C₉H₈Cl₂N₂O and a molecular weight of 231.08 g/mol. Its core structure consists of a fused bicyclic system featuring a benzene ring connected to an imidazolone ring. The benzene ring is substituted at the 5- and 6-positions with chlorine atoms, while the imidazolone nitrogen at the 1-position carries an ethyl group (-CH₂CH₃). This specific substitution pattern distinguishes DCEBIO from its parent compound, 1-EBIO (1-Ethylbenzimidazolone), and is critical for its enhanced biological activity [1] [4].
Table 1: Physicochemical Properties of DCEBIO
Property | Value |
---|---|
Systematic IUPAC Name | 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one |
Molecular Formula | C₉H₈Cl₂N₂O |
Molecular Weight | 231.08 g/mol |
Key Functional Groups | Chlorinated benzimidazolone, Ethyl substituent |
Structural Features | Planar benzimidazolone core, Hydrophobic chlorine substituents |
DCEBIO exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but limited solubility in aqueous buffers. This property necessitates the use of stock solutions prepared in DMSO (typically 10-100 mM) for in vitro biological studies, with final DMSO concentrations kept low (≤0.1%) to avoid cellular toxicity. In the solid state, DCEBIO is stable at room temperature when protected from light and moisture. Solutions in DMSO are generally stable for several months when stored at -20°C. However, prolonged storage in aqueous solutions, particularly at physiological pH (7.4) or under conditions of high temperature or intense light, may lead to gradual degradation. The presence of the electron-withdrawing chlorine atoms adjacent to the benzimidazolone nitrogen atoms influences the compound's chemical reactivity and stability profile. Comprehensive characterization of its degradation pathways under various conditions requires further analytical studies using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry [1].
DCEBIO is a potent and selective positive gating modulator of the Intermediate-Conductance Calcium-Activated Potassium Channel (KCa3.1, also designated IKCa or KCNN4). This channel, encoded by the KCNN4 gene, exhibits a unitary conductance of 30-40 pS and is activated solely by increases in intracellular Ca²⁺ concentrations, independently of membrane voltage. Its structure comprises four identical α subunits, each possessing six transmembrane domains, with intracellular N- and C-termini. Channel activation requires Ca²⁺ binding to calmodulin (CaM), which is constitutively bound to the C-terminus of each subunit [5] [7] .
DCEBIO enhances the open probability (Po) of KCa3.1 channels by increasing their apparent sensitivity to intracellular Ca²⁺. Mechanistically, DCEBIO binds to a site distinct from the Ca²⁺/CaM binding domain, inducing conformational changes that stabilize the Ca²⁺-bound open state of the channel. This action shifts the Ca²⁺ concentration-response curve to the left, meaning the channel opens at lower [Ca²⁺]i than under control conditions. Whole-cell patch-clamp electrophysiology studies in heterologous expression systems (e.g., HEK-293 cells) demonstrate that DCEBIO activates KCa3.1 currents with a pEC50 (negative logarithm of the half-maximal effective concentration) of approximately 6.1, corresponding to an EC50 near 8 µM. Crucially, DCEBIO exhibits significant selectivity for KCa3.1 over closely related Small-Conductance Ca²⁺-Activated K⁺ channels (KCa2.1, KCa2.2, KCa2.3) and Large-Conductance Ca²⁺-Activated K⁺ channels (KCa1.1, BK). Its potency is markedly higher than its parent compound, 1-EBIO (Ethylbenzimidazolone), primarily due to the electron-withdrawing effects of the chlorine substitutions at positions 5 and 6 of the benzimidazolone ring, which enhance interactions with the channel's modulatory site [1] [5] [7].
Table 2: Pharmacological Profile of DCEBIO at KCa3.1 Channels
Parameter | Value | Experimental Context |
---|---|---|
Primary Target | KCa3.1 (KCNN4, IKCa1) | Heterologous expression systems |
Mechanism | Positive gating modulator | Increases Ca²⁺ sensitivity |
EC₅₀ | ~8 µM (pEC₅₀ ≈ 6.1) | Whole-cell patch clamp, -100 mV |
Selectivity (vs) | KCa2.x, KCa1.1 | Functional electrophysiology |
Key Effect | ↑ Open Probability (Po) | Excised patch clamp recordings |
Beyond its primary action on KCa3.1 channels, DCEBIO indirectly modulates the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel, particularly in epithelial tissues. CFTR functions as a cAMP-regulated apical Cl⁻ channel, essential for transepithelial salt and water transport. DCEBIO does not directly activate CFTR. Instead, its potentiation of basolateral KCa3.1 channels hyperpolarizes the epithelial cell membrane potential. This hyperpolarization significantly increases the electrochemical driving force for Cl⁻ exit through the apical membrane, primarily via CFTR channels if they are present and functional [1] [3] [8].
This indirect potentiation mechanism has been convincingly demonstrated in native human tissues using rectal biopsies mounted in perfused micro-Ussing chambers. In tissues from individuals with cystic fibrosis (CF) harboring CFTR mutations that confer residual channel function (e.g., G551D or partial function Class II mutations like F508del in the presence of correctors/potentiators), DCEBIO significantly enhanced cAMP-stimulated Cl⁻ secretion. Specifically, DCEBIO potentiated the residual CFTR-mediated Cl⁻ secretion by 44.4 ± 11.5% compared to stimulation with cAMP agonists alone. Conversely, DCEBIO had no effect on Cl⁻ secretion in CF tissues completely lacking functional CFTR, confirming that its action is contingent upon the presence of some CFTR activity in the apical membrane. The potentiation was entirely blocked by the specific KCa3.1 inhibitor clotrimazole, confirming the critical role of basolateral K⁺ channel activation in the process. This mechanism highlights the therapeutic potential of KCa3.1 openers like DCEBIO as adjunctive therapies in CF, particularly for patients with residual CFTR function, by maximizing the output of functional CFTR channels at the apical membrane through enhanced electrochemical driving force [1] [3] [8].
Structural Basis for Selectivity and EfficacyThe enhanced efficacy of DCEBIO compared to 1-EBIO can be attributed to its distinct molecular structure. The chlorine atoms at positions 5 and 6 on the benzimidazolone ring introduce steric and electronic modifications. These substitutions:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7